molecular formula C7H5F3N2O2 B15307663 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

Cat. No.: B15307663
M. Wt: 206.12 g/mol
InChI Key: KVABMEMRYKVALW-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- is a pyridine derivative featuring a carboxylic acid group at position 3, an amino group at position 6, and a trifluoromethyl (CF₃) substituent at position 5. This structure combines electron-withdrawing (CF₃) and electron-donating (NH₂) groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14)

InChI Key

KVABMEMRYKVALW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(trifluoromethyl)nicotinic acid typically involves the introduction of the trifluoromethyl group and the amino group onto the nicotinic acid framework. One common method involves the reaction of 6-chloronicotinic acid with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-Amino-5-(trifluoromethyl)nicotinic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Amino-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of high-performance materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications Evidence Source
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid CF₃ (4), COOH (3) C₇H₄F₃NO₂ 191.11 147 Industrial intermediate; irritant
Niflumic Acid CF₃C₆H₄NH (2), COOH (3) C₁₃H₉F₃N₂O₂ 282.22 204–205 (lit.) NSAID; Ca²⁺-activated Cl⁻ channel blocker (IC₅₀: 17 µM)
6-Amino-5-(4-Chloro-3-Methylphenyl)Pyridine-3-Carboxylic Acid Cl/C₆H₃CH₃ (5), NH₂ (6), COOH (3) C₁₃H₁₁ClN₂O₂ 274.69 N/A Pharmaceutical intermediate
5-Methoxy-6-(Trifluoromethyl)Pyridin-3-Amine OCH₃ (5), CF₃ (6), NH₂ (3) C₇H₇F₃N₂O 192.14 N/A Synthetic intermediate


Substituent Effects :

  • Trifluoromethyl Position: The CF₃ group at position 5 (target compound) versus position 4 (4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid) alters electronic distribution.
  • Amino Group: The NH₂ at position 6 (target compound) contrasts with Niflumic Acid’s anilino group (NH-C₆H₄CF₃ at position 2). Amino groups generally increase hydrophilicity, while aryl groups enhance lipophilicity, as seen in Niflumic Acid’s 1-octanol solubility (log P ~3.5) .
Physicochemical Properties
  • Melting Points: 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid melts at 147°C, typical for trifluoromethylated aromatics due to strong intermolecular forces. Niflumic Acid’s higher melting point (204–205°C) reflects additional stabilization from its aromatic anilino group .
  • Solubility: Trifluoromethyl groups generally reduce aqueous solubility. Niflumic Acid’s solubility in 1-octanol (0.15 mol/kg at 298.15 K) highlights its lipophilicity . The target compound’s NH₂ group may improve aqueous solubility compared to CF₃-only analogues.

Q & A

Basic: What are the key physicochemical properties of 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid, and how are they experimentally determined?

The compound is a yellow crystalline solid with a molecular formula C₇H₄F₃NO₂ and molecular weight 191.11 g/mol . Its melting point is 147°C , determined via differential scanning calorimetry (DSC). Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (¹H/¹³C/¹⁹F NMR).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for research-grade material).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., carboxylic acid, amino).
    Note that solubility data in water or organic solvents is currently unavailable, requiring empirical determination .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Based on its Safety Data Sheet (SDS):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use EN374-standard gloves for chemical resistance .
  • Ventilation : Work under a fume hood to avoid inhalation of dust/aerosols, as it may cause respiratory irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a locked, ventilated cabinet away from strong acids/bases .

Basic: What synthetic routes are reported for this compound, and what are their yields?

While direct synthesis data is limited, analogous trifluoromethylpyridine derivatives are synthesized via:

  • Multi-Step Cyclization : Starting from trifluoromethyl ketones and amino precursors, followed by carboxylation. Yields range from 40–60% depending on reaction optimization .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of halogenated pyridines with trifluoromethyl groups. Requires anhydrous conditions and inert atmospheres .
    Key challenges include regioselectivity in trifluoromethyl substitution and purification of the amino-carboxylic acid moiety.

Advanced: How can researchers optimize synthetic routes to improve yield and purity?

  • Catalyst Screening : Test Pd/Xantphos or Cu/I systems for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance trifluoromethyl group incorporation .
  • In-Situ Monitoring : Use LC-MS to track intermediate formation and adjust reaction times.
  • Purification Techniques : Employ recrystallization (ethanol/water mixtures) or preparative HPLC for challenging separations .

Advanced: What methodologies are suitable for studying its potential biological activity?

  • Enzyme Inhibition Assays : Screen against kinases or carboxylases, leveraging the trifluoromethyl group’s electron-withdrawing properties .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.
  • Molecular Docking : Compare with structurally related NSAIDs (e.g., niflumic acid) to predict target binding .

Advanced: How can structural contradictions in crystallographic data be resolved?

If X-ray diffraction data conflicts with computational models:

  • Dynamic NMR : Analyze rotational barriers of the trifluoromethyl group to assess conformational flexibility.
  • DFT Calculations : Optimize geometry using Gaussian or ORCA software and compare with experimental data .
  • Synchrotron Radiation : High-resolution X-ray sources improve electron density maps for ambiguous regions.

Advanced: How should researchers address gaps in ecological toxicity data?

  • OECD 301 Biodegradation Test : Assess mineralization in aqueous media.
  • Daphnia magna Acute Toxicity : Determine EC₅₀ values for aquatic impact .
  • Bioaccumulation Modeling : Use EPI Suite to estimate logP and BCF (bioconcentration factor) .

Regulatory: What compliance considerations apply to international research collaborations?

  • Stockholm Convention : Verify if the compound or intermediates are listed as persistent organic pollutants .
  • REACH Compliance : Document safety data for EU-based studies, even if exempt from registration .
  • Waste Disposal : Follow US EPA RCRA guidelines for halogenated waste .

Mechanistic: How can the compound’s electronic properties influence its reactivity?

  • Hammett Constants : The trifluoromethyl group (σₘ = 0.43) enhances electrophilic substitution at the pyridine ring.
  • DFT Analysis : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization .

Data Contradictions: How to resolve discrepancies in reported solubility or stability?

  • For Solubility : Use the shake-flask method with UV-Vis quantification across solvents (e.g., DMSO, THF, ethyl acetate) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

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